molecular formula C12H16N4 B3046260 4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine CAS No. 1216298-74-6

4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine

Cat. No.: B3046260
CAS No.: 1216298-74-6
M. Wt: 216.28
InChI Key: JXAMAVKFYSRPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine is a chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound features a fused triazolopyridine core, a privileged scaffold in drug discovery known for its versatility and potential to interact with various biological targets . The structure combines a 7-methyl-[1,2,4]triazolo[4,3-a]pyridine heterocycle with a piperidine moiety, making it a valuable intermediate for constructing more complex molecules. This scaffold is of significant research value due to its structural similarity to compounds investigated for inhibiting key biological targets. For instance, analogous [1,2,4]triazolo[4,3-a]pyridine derivatives have been studied as potent inhibitors of enzymes like p38 Mitogen-Activated Protein Kinase (p38 MAP kinase) . The p38 MAP kinase pathway is a major focus for developing new anti-inflammatory and autoimmune disease therapies . The piperidine substituent is a common pharmacophore that can enhance solubility and contribute to binding affinity at target sites. Researchers can utilize this compound as a core template to design and synthesize novel analogs for screening against a range of biological targets, including various kinases and receptors . The triazolopyridine core is recognized as a key structural element in several bioactive molecules and is frequently employed to improve metabolic stability and other pharmaceutical properties . This product is intended for research purposes only by qualified laboratory professionals. Handling Disclaimer: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for administration to humans.

Properties

IUPAC Name

7-methyl-3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-9-4-7-16-11(8-9)14-15-12(16)10-2-5-13-6-3-10/h4,7-8,10,13H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAMAVKFYSRPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C=C1)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200021
Record name 7-Methyl-3-(4-piperidinyl)-1,2,4-triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216298-74-6
Record name 7-Methyl-3-(4-piperidinyl)-1,2,4-triazolo[4,3-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1216298-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-3-(4-piperidinyl)-1,2,4-triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • The compound exhibits potential as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that derivatives of triazolo-pyridines can influence cognitive functions and may have applications in treating disorders such as depression and anxiety .
  • Anticancer Activity :
    • Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. They are being investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties :
    • The compound has shown promise in antimicrobial assays, indicating potential use as an antibacterial or antifungal agent. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways .

Case Studies

Study FocusFindingsReference
Neurotransmitter ModulationDemonstrated modulation of serotonin receptors, leading to increased synaptic plasticity in animal models .
Anticancer ActivityIn vitro studies showed significant reduction in cell viability of breast cancer cells .
Antimicrobial ActivityExhibited effective inhibition against E. coli and S. aureus strains .

Synthetic Applications

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Its derivatives are being explored for their utility as chemical probes in biological assays due to their ability to selectively bind to target proteins.

Mechanism of Action

The mechanism of action of 4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine involves its interaction with specific molecular targets. It acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For instance, it may inhibit DNA-dependent protein kinase, which is crucial for DNA repair processes .

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the triazolo[4,3-a]pyridine scaffold is a critical site for modulating physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 3-Position Molecular Weight Melting Point (°C) Key Properties/Applications References
Target Compound Piperidine 216.29 Not reported Potential kinase/GPCR modulation
3-Benzyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (5d) Benzyl 250.30 154–156 Cytotoxicity studies
4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol (5e) 4-Hydroxyphenyl 242.27 207–208 Enhanced polarity due to -OH group
3-(4-(2-(Trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (48) Piperidine linked to trifluoromethylphenyl via carbonyl 417.40 Not reported Retinol-binding protein antagonists
1-(4-Benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one Piperazine with benzyl and butanone chain 363.50 Not reported Extended pharmacokinetic half-life

Key Observations :

  • Lipophilicity: The piperidine substituent in the target compound offers moderate lipophilicity (predicted logP ~2.5 based on analogs ), whereas the benzyl group in 5d increases hydrophobicity. The phenolic -OH in 5e enhances water solubility, making it suitable for aqueous formulations.
  • Bioactivity: The trifluoromethylphenyl-piperidine derivative (48) demonstrates enhanced binding to hydrophobic pockets in retinol-binding proteins due to its bulky, electron-deficient substituent . In contrast, the simpler piperidine in the target compound may favor interactions with basic residues in enzyme active sites.

Pharmacological and Physicochemical Profiles

Property Target Compound 3-Benzyl Analog (5d) Phenolic Analog (5e)
Melting Point Not reported 154–156°C 207–208°C
Solubility Moderate in water (piperidine basicity) Low (hydrophobic benzyl) High (polar -OH group)
Biological Activity Kinase inhibition (predicted) Cytotoxic (IC₅₀ ~10 µM) Antioxidant/pro-apoptotic

Thermal Stability : Piperidine derivatives generally exhibit high thermal stability (>200°C), as demonstrated by analogs like 5d and 5e .

Computational and Experimental Data

  • logP : The target compound’s logP is estimated to be ~2.5, comparable to 3,3'-(1,3-propanediyl)bis[5-methyl-[1,2,4]triazolo[4,3-a]pyridine] (logP = 2.56) .
  • PSA (Polar Surface Area): Piperidine contributes ~12 Ų, while phenolic -OH in 5e increases PSA to ~50 Ų, affecting membrane permeability .

Biological Activity

The compound 4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine (CAS No. 1216298-74-6) is a derivative of the triazolo-pyridine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
Density: 1.31 ± 0.1 g/cm³ (Predicted)
pKa: 9.83 ± 0.10 (Predicted)

PropertyValue
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Density1.31 ± 0.1 g/cm³
pKa9.83 ± 0.10

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolo-pyridine derivatives, including This compound . For instance, a related compound with a similar structure exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent activity . The mechanism of action appears to involve the inhibition of specific kinases associated with tumor progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, derivatives of triazolo-pyridines demonstrated significant reductions in inflammation markers at doses comparable to conventional anti-inflammatory drugs . This suggests that This compound may offer a dual benefit in treating conditions characterized by inflammation and tumorigenesis.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • PD-1/PD-L1 Inhibition: Some studies have shown that related compounds can inhibit the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors . This positions them as promising candidates for immunotherapy.
  • Kinase Inhibition: Compounds within this class have been noted for their ability to inhibit kinases involved in cell signaling pathways that regulate cell growth and survival .

Study on Anticancer Activity

In a study involving synthesized triazolo-pyridine derivatives, several compounds were evaluated for their anticancer efficacy against breast cancer cell lines (MCF-7). The results indicated that certain analogs had IC50 values as low as 0.15 μM, demonstrating robust anticancer activity .

Anti-inflammatory Assessment

In another study focusing on anti-inflammatory effects, derivatives were administered in vivo at doses of 50 mg/kg and showed significant efficacy in reducing inflammation compared to control groups . The findings suggest that these compounds could be developed into therapeutic agents for inflammatory diseases.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey ConditionsYield (%)Reference
Oxidative cyclizationNaOCl, EtOH, RT, 3 h73
Phosphonate cyclizationChloroethynylphosphonates, LiOH65–85
Iodine-mediatedI₂, DMF, 80°C, 2 h68

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Structural elucidation relies on:

  • NMR spectroscopy : Distinct ¹H/¹³C signals for the methyl group (δ ~2.37 ppm), triazole protons (δ 7.55–8.37 ppm), and piperidine protons (δ 1.5–3.0 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ = 226.0975) .
  • X-ray crystallography : CCDC 1876881 and 1906114 provide bond-length data and confirm regiochemistry .

Advanced: How can researchers resolve contradictions in reported bioactivity data for triazolopyridine derivatives?

Answer:
Contradictions may arise from assay conditions or substituent effects. Strategies include:

  • Standardized cytotoxicity assays : Use the SRB (sulforhodamine B) assay for consistent IC₅₀ measurements across cell lines .
  • Comparative SAR analysis : Evaluate substituent effects (e.g., methyl vs. trifluoromethyl groups) using data from herbicidal (50% inhibition at 37.5 g/ha) and antitumor studies .
  • Mechanistic profiling : Screen against kinase panels (e.g., tankyrase inhibition in ) to identify off-target effects .

Advanced: What computational approaches are used to study structure-activity relationships (SAR)?

Answer:

  • 3D-QSAR modeling : Comparative Molecular Field Analysis (CoMFA) correlates substituent electronic/steric features with herbicidal activity (e.g., R² > 0.9 for triazolopyridines) .
  • Molecular docking : Predict binding modes to targets like retinol-binding protein (e.g., docking scores < -9.0 kcal/mol indicate strong inhibition) .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and bioavailability to prioritize derivatives .

Basic: What structural features influence the bioactivity of this compound?

Answer:
Key determinants include:

  • Triazole ring position : [1,2,4]Triazolo[4,3-a]pyridine shows higher herbicidal activity than other isomers .
  • Methyl substitution : The 7-methyl group enhances lipophilicity (logP +0.5), improving membrane permeability .
  • Piperidine moiety : Facilitates interactions with enzymes (e.g., via hydrogen bonding to active-site residues) .

Advanced: How can synthetic yield be optimized for scale-up?

Answer:

  • Solvent selection : Ethanol/water mixtures reduce toxicity and improve atom economy (e.g., 85% yield in green solvents) .
  • Catalyst screening : HBTU/i-PrNEt for amide coupling achieves >90% conversion vs. traditional EDCI .
  • Purification : Silica gel chromatography or recrystallization from EtOAc/hexane ensures >98% purity .

Q. Table 2: Optimization Variables

ParameterOptimal ConditionImpact on Yield
OxidantNaOCl (5 eq.)Maximizes cyclization
TemperatureRT for cyclizationMinimizes side reactions
Coupling reagentHBTUEnhances amide formation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine
Reactant of Route 2
Reactant of Route 2
4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.